molecular formula C15H12N2O2S B8702096 5-Phenyl-3-(phenylamino)-2-thioxooxazolidin-4-one CAS No. 131807-30-2

5-Phenyl-3-(phenylamino)-2-thioxooxazolidin-4-one

Cat. No.: B8702096
CAS No.: 131807-30-2
M. Wt: 284.3 g/mol
InChI Key: DXTMVZPUXJRJBR-UHFFFAOYSA-N
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Description

5-Phenyl-3-(phenylamino)-2-thioxooxazolidin-4-one is a heterocyclic compound with a unique structure that includes an oxazolidinone ring, an aniline group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-(phenylamino)-2-thioxooxazolidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of aniline derivatives with phenyl isocyanate, followed by cyclization with sulfur-containing reagents. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-(phenylamino)-2-thioxooxazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted aniline and phenyl derivatives.

Scientific Research Applications

5-Phenyl-3-(phenylamino)-2-thioxooxazolidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Phenyl-3-(phenylamino)-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1,3-oxazolidin-2-one: Lacks the aniline and sulfanylidene groups, making it less versatile in terms of chemical reactivity.

    2-Sulfanylidene-1,3-oxazolidin-4-one: Similar structure but without the aniline and phenyl groups, affecting its biological activity and applications.

Uniqueness

5-Phenyl-3-(phenylamino)-2-thioxooxazolidin-4-one is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of the aniline and phenyl groups allows for further functionalization, making it a valuable compound in synthetic chemistry and drug development.

Properties

CAS No.

131807-30-2

Molecular Formula

C15H12N2O2S

Molecular Weight

284.3 g/mol

IUPAC Name

3-anilino-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C15H12N2O2S/c18-14-13(11-7-3-1-4-8-11)19-15(20)17(14)16-12-9-5-2-6-10-12/h1-10,13,16H

InChI Key

DXTMVZPUXJRJBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)N(C(=S)O2)NC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of potassium tert.-butoxide (11.22 g, 0.1 mole) in tetrahydrofuran (100 ml), held at 0° C. to -5° C., was treated portionwise with a solution of methyl mandelate (16.62 g, 0.1 mole) in tetrahydrofuran (70 ml), providing an orange-red solution. After 4 minutes carbon disulfide (6.04 ml, 0.1 mole) was added. After 5 minutes at 0° C. to -5° C., the orange solution was cooled to -30° C. and treated with ethyl chloroformate (9.5 ml, 0.1 mole). After 2 minutes the solution was warmed to -10° C. After 5 minutes at -10° C., the solution was cooled to -30° C. and treated with 97% phenylhydrazine (10.1 ml, 0.1 mole). The yellow solution was warmed to 25° C., and after 10 minutes the mixture was evaporated under reduced pressure to a turbid oil. The oil was mixed with water and 1-chlorobutane, the layers were separated, and the organic solution was washed with 1N HCl, water (twice), and saturated sodium bicarbonate solution. The dried (magnesium sulfate) solution was evaporated under reduced pressure to a yellow-orange oil, and the oil was dissolved in chloroform. A silica-gel filtration of the chloroform solution followed by evaporation of the filtrate under reduced pressure provided a green oil which began to solidify. Further purification was accomplished by crystallization from 1-chlorobutane. This procedure provided the product as 9.9 g (35% of theoretical) of a white solid, m.p. 140°-141° C. The infrared spectrum (Nujol mull) showed the characteristic absorption at 3295 cm-1 (N-H) and 1760 cm-1 (imide C=O).
Quantity
11.22 g
Type
reactant
Reaction Step One
Quantity
16.62 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
6.04 mL
Type
reactant
Reaction Step Three
Quantity
9.5 mL
Type
reactant
Reaction Step Four
Quantity
10.1 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

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